molecular formula C22H24N2O2 B14261371 2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol CAS No. 163122-31-4

2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol

Cat. No.: B14261371
CAS No.: 163122-31-4
M. Wt: 348.4 g/mol
InChI Key: VPVVAUNAVPTQBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol is an organic compound with a complex structure that includes two phenol groups and a dimethyl-substituted phenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol typically involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones under oxidative conditions.

    Reduction: The Schiff base intermediate can be reduced to form the final product.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: The fully reduced form of the compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol involves its ability to form stable complexes with metal ions. This is due to the presence of nitrogen and oxygen donor atoms in its structure, which can coordinate with metal centers. The compound’s antioxidant properties are attributed to the phenol groups, which can donate hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol is unique due to its combination of phenol and diamine functionalities, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions

Properties

CAS No.

163122-31-4

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-[[2-[(2-hydroxyphenyl)methylamino]-4,5-dimethylanilino]methyl]phenol

InChI

InChI=1S/C22H24N2O2/c1-15-11-19(23-13-17-7-3-5-9-21(17)25)20(12-16(15)2)24-14-18-8-4-6-10-22(18)26/h3-12,23-26H,13-14H2,1-2H3

InChI Key

VPVVAUNAVPTQBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)NCC2=CC=CC=C2O)NCC3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.